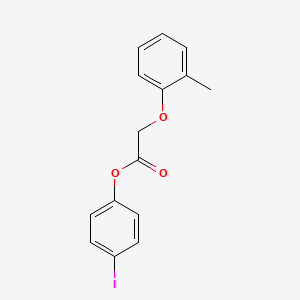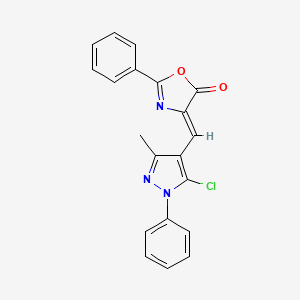![molecular formula C24H30N2O B14920674 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone](/img/structure/B14920674.png)
3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining isoquinoline and piperidine moieties, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline and piperidine intermediates, followed by their coupling through a series of condensation and reduction reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydroisoquinolin-1(2H)-one
- 1-(4-ethylbenzyl)piperidin-3-ylamine
- 2-(4-ethylbenzyl)piperidine
Uniqueness
Compared to similar compounds, 3,4-dihydroisoquinolin-2(1H)-yl[1-(4-ethylbenzyl)piperidin-3-yl]methanone stands out due to its unique combination of isoquinoline and piperidine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H30N2O |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-ethylphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C24H30N2O/c1-2-19-9-11-20(12-10-19)16-25-14-5-8-23(17-25)24(27)26-15-13-21-6-3-4-7-22(21)18-26/h3-4,6-7,9-12,23H,2,5,8,13-18H2,1H3 |
InChI Key |
WIFMXZVPDQOTKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetohydrazide](/img/structure/B14920592.png)
![5-[(1-methyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14920598.png)
![2-{4-[1-(Pyridin-4-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B14920606.png)
![N-(naphthalen-1-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14920607.png)
![Ethyl 4-({[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B14920611.png)
![Acetamide, N-[3-[2-(4-bromophenyl)-2-oxoethyl]-2(3H)-thiazolylidene]-](/img/structure/B14920620.png)
![N-[(4-Chlorophenyl)methylene]-N-(4H-1,2,4-triazol-3-YL)amine](/img/structure/B14920627.png)

![1-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-(1-ethyl-propyl)-piperazine](/img/structure/B14920652.png)


![2-{4-[1-(2-Ethoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B14920666.png)
![2-[(4-Hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B14920668.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoate](/img/structure/B14920679.png)
